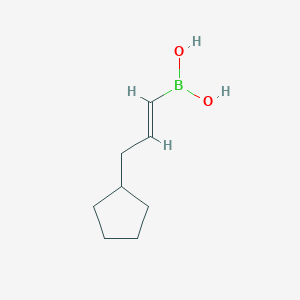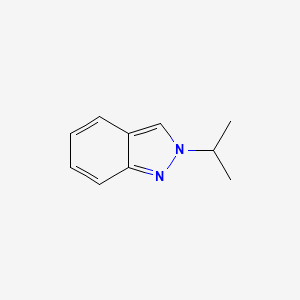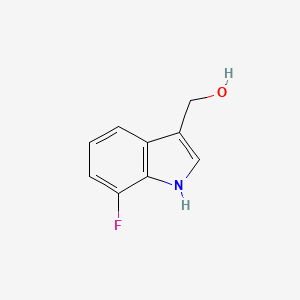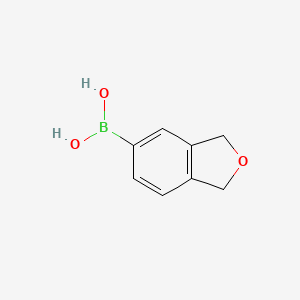
2-(3,4-Dimethylphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)propanal is an organic compound with the molecular formula C11H14O It belongs to the class of aromatic aldehydes, characterized by the presence of an aldehyde group (-CHO) attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 2-(3,4-Dimethylphenyl)propanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. This reaction converts the alcohol group (-OH) to an aldehyde group (-CHO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high purity and minimize by-products.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)propanoic acid
Reduction: 2-(3,4-Dimethylphenyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-(3,4-Dimethylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways and synthetic applications. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards different targets.
相似化合物的比较
2-(3,4-Dimethylphenyl)propanal can be compared with other aromatic aldehydes such as benzaldehyde, 4-methylbenzaldehyde, and 2,4-dimethylbenzaldehyde. While these compounds share similar functional groups, this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and physical properties.
List of Similar Compounds
- Benzaldehyde
- 4-Methylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-7,10H,1-3H3 |
InChI 键 |
NDBYYXUPCHLAHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopenta[b]indole](/img/structure/B15071945.png)
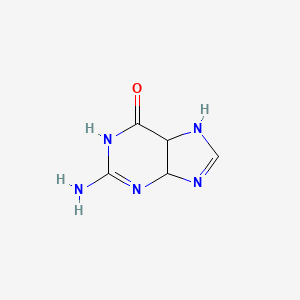
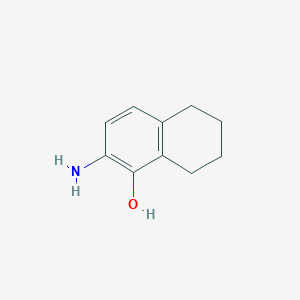
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

